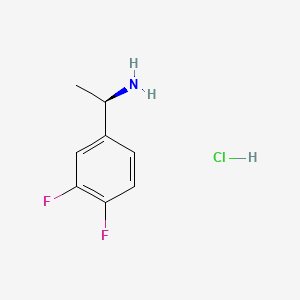
(R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride is a chiral compound with significant importance in various scientific fields It is a derivative of pyridine and pyrrolidine, featuring a pyridine ring substituted with a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and pyrrolidine as the primary starting materials.
Chiral Resolution: The chiral center in the pyrrolidine ring is introduced through chiral resolution techniques, often using chiral catalysts or auxiliaries.
Coupling Reaction: The pyrrolidine moiety is coupled to the pyridine ring through a nucleophilic substitution reaction, typically under basic conditions.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow chemistry to scale up the synthesis process.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and purity.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Pyridine N-oxides.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Neuropharmacology: Investigated for its potential effects on neurotransmitter systems.
Enzyme Inhibition: Studied as an inhibitor of specific enzymes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Explored for its therapeutic potential in treating neurological disorders.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
Material Science: Investigated for its role in the development of new materials.
Mecanismo De Acción
The mechanism of action of ®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride: The enantiomer of the compound with different chiral properties.
3-(Pyrrolidin-2-yl)pyridine: The non-salt form of the compound.
2-(Pyrrolidin-1-yl)pyridine: A structural isomer with the pyrrolidine ring attached at a different position.
Uniqueness
®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other structural isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.
Propiedades
IUPAC Name |
3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;;/h1,3,5,7,9,11H,2,4,6H2;2*1H/t9-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKIOTLTYKVREB-KLQYNRQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CN=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate]](/img/new.no-structure.jpg)




